molecular formula C12H16N4 B1488577 (1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine CAS No. 1955514-23-4

(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

Cat. No.: B1488577
CAS No.: 1955514-23-4
M. Wt: 216.28 g/mol
InChI Key: ZTTUCLFSUGZYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine: is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to a benzo[d][1,2,3]triazol-5-yl ring with an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine typically involves multiple steps, starting with the formation of the benzo[d][1,2,3]triazole core. One common approach is the cyclization of an appropriate precursor containing the cyclopentyl group and the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the cyclization reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

(1-Cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine: can undergo various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or nitric acid.

  • Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions may require various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation can yield nitro derivatives or other oxidized products.

  • Reduction can produce amines or other reduced derivatives.

  • Substitution reactions can result in a variety of substituted benzo[d][1,2,3]triazoles.

Scientific Research Applications

(1-Cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine: has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biological studies, interacting with various biomolecules.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or treatments.

  • Industry: It can be utilized in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the specific biological system or chemical reaction.

Comparison with Similar Compounds

(1-Cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine: can be compared to other similar compounds, such as:

  • (1-Cyclopropylmethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine: This compound has a cyclopropylmethyl group instead of a cyclopentyl group, which may affect its reactivity and biological activity.

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound contains multiple triazole rings and a benzyl group, which can influence its catalytic properties and stability.

Uniqueness: The presence of the cyclopentyl group in this compound provides unique steric and electronic properties compared to other similar compounds, potentially leading to distinct reactivity and biological activity.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry, and ongoing studies continue to uncover new applications and insights into its properties.

Properties

IUPAC Name

(1-cyclopentylbenzotriazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-8-9-5-6-12-11(7-9)14-15-16(12)10-3-1-2-4-10/h5-7,10H,1-4,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTUCLFSUGZYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)CN)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 4
(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 5
(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 6
(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.